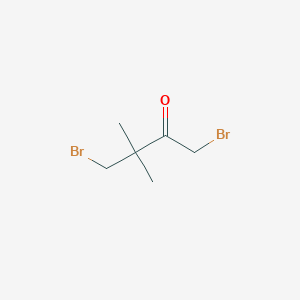

1,4-dibromo-3,3-dimethylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASYOTPRTVKEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Reactivity Motifs of Dibrominated Ketones

Dibrominated ketones are organic compounds containing a carbonyl group and two bromine atoms. Their classification is determined by the position of the bromine atoms relative to the carbonyl group, which in turn dictates their characteristic reactivity.

The primary classifications include:

α,α-Dibromoketones : Both bromine atoms are attached to the same alpha-carbon (the carbon atom adjacent to the carbonyl group).

α,α'-Dibromoketones : The two bromine atoms are attached to different alpha-carbons, on opposite sides of the carbonyl group.

Other variations : Bromine atoms can also be located at more distant positions (β, γ, etc.), leading to different reactivity profiles.

The reactivity of these ketones is dominated by the presence of the electron-withdrawing carbonyl group and the two bromine atoms, which are good leaving groups. A key reaction motif for α-halo ketones, and by extension dibromoketones, is the Favorskii rearrangement . nrochemistry.comwikipedia.org This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. nrochemistry.com In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.org For α,α'-dihaloketones, the reaction can lead to the formation of α,β-unsaturated carbonyl compounds through the elimination of hydrogen halide. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org

| Classification | General Structure (R, R' = Alkyl, Aryl, H) | Reactivity Motif Example |

| α,α-Dibromoketone | Can undergo haloform-type reactions or serve as precursors to other functional groups. | |

| α,α'-Dibromoketone | Prone to Favorskii rearrangement and cyclization reactions to form heterocycles. | |

| α,β-Dibromoketone | Can undergo elimination reactions to form unsaturated ketones. |

Significance of 1,1 Dibromo 3,3 Dimethylbutan 2 One As a Synthetic Intermediate and Reagent

Within the class of dibrominated ketones, 1,1-dibromo-3,3-dimethylbutan-2-one , also known as 1,1-dibromopinacolone, stands out as a significant synthetic intermediate. chembk.comnih.gov Its structure features a sterically bulky tert-butyl group adjacent to the carbonyl, which influences its reactivity. This compound is a valuable starting material for the synthesis and functionalization of other organic compounds. chembk.com

The isomeric form, 1,4-dibromo-3,3-dimethylbutan-2-one , is structurally distinct, with bromine atoms at the 1 and 4 positions. uni.lu While its chemical properties are of theoretical interest, there is currently a lack of extensive literature data available for this specific compound. uni.lu

The utility of 1,1-dibromo-3,3-dimethylbutan-2-one in organic synthesis is rooted in the reactivity of its α,α-dibromo moiety. These bromine atoms can be displaced or can participate in a variety of coupling and rearrangement reactions, making the compound a versatile tool for constructing more complex molecular architectures.

| Property | Value |

| Compound Name | 1,1-Dibromo-3,3-dimethylbutan-2-one nih.gov |

| Synonyms | 1,1-Dibromopinacolone nih.gov |

| Molecular Formula | C₆H₁₀Br₂O chembk.comnih.gov |

| Molecular Weight | 257.95 g/mol nih.gov |

| IUPAC Name | 1,1-dibromo-3,3-dimethylbutan-2-one nih.gov |

| Appearance | Colorless to pale yellow solid chembk.com |

Overview of Research Trajectories in Dibromoketone Chemistry

Direct Halogenation Strategies of Ketone Precursors

The most direct route to 1,1-dibromo-3,3-dimethylbutan-2-one involves the halogenation of its ketone precursor, pinacolone (3,3-dimethylbutan-2-one). wikipedia.orgnih.gov This approach leverages the reactivity of the α-carbon adjacent to the carbonyl group.

Bromination of Pinacolone (3,3-Dimethylbutan-2-one)

The α-hydrogens of ketones are acidic and can be removed to form an enol or enolate, which then acts as a nucleophile. wikipedia.org In the presence of an electrophilic bromine source, halogenation occurs at this α-position. masterorganicchemistry.com

The direct bromination of pinacolone can be achieved using molecular bromine (Br₂) in a suitable solvent, often with an acid catalyst to promote enol formation. masterorganicchemistry.comlibretexts.org The choice of solvent and catalyst is crucial for optimizing the reaction yield and selectivity, minimizing the formation of monobrominated or other side products. For instance, using bromine in acetic acid is a common method for the α-bromination of ketones. libretexts.org The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the desired dibromo product.

Table 1: Optimization of Bromination of Ketones

| Entry | Reagent System | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Br₂ | Acetic Acid | Acid-catalyzed | α-bromination | libretexts.org |

| 2 | H₂O₂-HBr | Water | Room temp, catalyst-free | High selectivity for monobromination | rsc.orgresearchgate.net |

| 3 | H₂O₂-HBr with LiCl | Solvent-free | 70°C | High yield of bromoketones | iau.ir |

This table provides a summary of different bromination conditions for ketones.

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the ketone more susceptible to enolization. masterorganicchemistry.com

Enol formation: A base (such as the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of the enol. This is typically the rate-determining step. libretexts.orglibretexts.org

Nucleophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine, forming a new carbon-bromine bond and a protonated carbonyl group. masterorganicchemistry.com

Deprotonation: The protonated carbonyl is deprotonated, regenerating the carbonyl group and yielding the α-bromoketone. masterorganicchemistry.com

For the formation of the α,α-dibromoketone, this process is repeated. The presence of the first electron-withdrawing bromine atom makes the remaining α-hydrogen more acidic, facilitating the second bromination. wikipedia.org

Environmentally Benign Approaches to Dibromoketone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This has led to the exploration of "green" methods for the synthesis of dibromoketones that reduce the use of hazardous reagents and solvents.

A highly effective and green method for the bromination of ketones involves the use of a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system. rsc.orgresearchgate.net This approach is advantageous as it uses inexpensive and relatively safe reagents, with water often being the only solvent. rsc.org The reaction can proceed at room temperature without the need for a catalyst or an organic solvent, and it often results in high yields of the brominated products. rsc.orgresearchgate.net The H₂O₂-HBr system has been shown to be more reactive than N-bromosuccinimide (NBS) for the bromination of some ketones. researchgate.net By adjusting the molar ratios of H₂O₂ and HBr, it is possible to control the degree of bromination, allowing for the selective synthesis of either mono- or dibromoketones. nih.gov

Various catalysts have been explored to improve the efficiency and selectivity of ketone halogenation. For instance, the use of a lithium chloride (LiCl) catalyst in the H₂O₂-HBr system under solvent-free conditions has been reported to give high yields of bromoketones in shorter reaction times. iau.ir Other catalytic systems, such as those involving metal complexes or solid-supported catalysts, are also being investigated to facilitate greener and more efficient halogenation reactions. nih.gov For example, organocatalysts have been employed in the enantioselective α-bromination of aldehydes, a related transformation. acs.org

Table 2: Comparison of Bromination Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Classical Bromination | Br₂, Acetic Acid | Well-established | Use of hazardous bromine and corrosive acid |

| H₂O₂-HBr System | H₂O₂, HBr | Environmentally friendly, inexpensive reagents, high selectivity | May require careful control of stoichiometry for dibromination |

| Catalytic H₂O₂-HBr | H₂O₂, HBr, Catalyst (e.g., LiCl) | High yields, shorter reaction times | Catalyst may need to be removed from the product |

This table offers a comparative overview of different bromination methodologies.

Indirect Synthetic Routes

Indirect methods for the synthesis of 1,1-dibromo-3,3-dimethylbutan-2-one often commence from precursors that are subsequently converted to the target ketone. These routes can offer advantages in terms of selectivity and the use of milder reaction conditions compared to direct bromination of the parent ketone.

Transformation from Oxime Derivatives

A notable indirect pathway involves the use of oximes, specifically 3,3-dimethylbutan-2-one oxime (pinacolone oxime). Oximes are stable, crystalline compounds, often used for the protection and purification of carbonyl compounds. researchgate.net This method leverages the reactivity of the oxime group, which can be converted back to a carbonyl group under specific oxidative conditions that also facilitate concurrent bromination.

A highly effective and environmentally conscious method for converting oximes into dibromo ketones involves a one-pot reaction using a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. nih.gov This approach combines the deoximation (cleavage of the C=N-OH group) and the α,α-dibromination into a single synthetic step, enhancing efficiency and reducing waste.

The general process involves treating the oxime substrate with an aqueous solution of H₂O₂ and HBr. The reaction mechanism is thought to proceed through the initial hydrolysis of the oxime to regenerate the ketone (pinacolone in this case). The regenerated ketone then undergoes a rapid, acid-catalyzed bromination at the α-position. The use of a sufficient excess of the brominating species, generated in situ from HBr and the H₂O₂ oxidant, leads to the formation of the dibrominated product.

The transformation can be summarized as follows:

Step 1: Deoximation: The oxime is hydrolyzed under acidic conditions to yield the corresponding ketone, 3,3-dimethylbutan-2-one (pinacolone), and hydroxylamine.

Step 2: α-Bromination: The enol or enolate form of the ketone reacts with the electrophilic bromine species generated from the H₂O₂/HBr system to form the monobrominated intermediate, 1-bromo-3,3-dimethylbutan-2-one.

Step 3: Second α-Bromination: The monobrominated ketone undergoes a second bromination at the same α-carbon to yield the final product, 1,1-dibromo-3,3-dimethylbutan-2-one.

The conditions for this reaction can be tuned to favor either mono- or di-bromination. For the synthesis of the target dibromo ketone, a higher molar ratio of HBr and H₂O₂ relative to the oxime substrate is typically employed. nih.gov

Table 1: General Conditions for the Synthesis of Dibromo Ketones from Oximes using the H₂O₂-HBr System

| Parameter | Condition | Purpose |

| Reagents | Oxime, Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) | Starting material, oxidant, and bromine source. |

| Solvent | Acetonitrile (CH₃CN) or "on water" | Facilitates the reaction; "on water" protocols enhance green credentials. researchgate.net |

| Temperature | Typically elevated (e.g., 65-70 °C) | To increase the reaction rate. nih.gov |

| Reagent Ratio | High molar excess of H₂O₂ and HBr | To ensure complete deoximation and drive the reaction towards dibromination. nih.gov |

| Reaction Time | Several hours | Dependent on the specific substrate and reaction scale. |

A critical aspect of the bromination of unsymmetrical ketones like pinacolone is regioselectivity—the control over which α-carbon is brominated. Pinacolone has two α-positions: the methyl group (C1) and the tert-butyl group (C4).

The synthesis of 1,1-dibromo-3,3-dimethylbutan-2-one requires that both bromine atoms are introduced onto the C1 methyl group. This high degree of regioselectivity is achieved due to two primary factors:

Steric Hindrance: The tert-butyl group is exceptionally bulky, creating significant steric hindrance around the C4 position. This bulkiness impedes the approach of the electrophilic bromine species to the C4 α-protons, making bromination at this site highly unfavorable.

Enol Stability: Acid-catalyzed bromination proceeds via an enol intermediate. The formation of the enol by removing a proton from the C1 methyl group is kinetically and thermodynamically favored over the removal of a proton from the C4 position, which is sterically inaccessible.

Consequently, the bromination occurs exclusively at the less sterically hindered and more accessible methyl group. The first bromination yields 1-bromo-3,3-dimethylbutan-2-one. The presence of the first electron-withdrawing bromine atom further acidifies the remaining proton on the same carbon, facilitating the second bromination at the C1 position to yield the 1,1-dibromo product. Therefore, the inherent structure of the pinacolone framework directs the bromination with high regioselectivity.

Table 2: Summary of the Synthesis of 1,1-Dibromo-3,3-dimethylbutan-2-one

| Feature | Description |

| Starting Material | 3,3-Dimethylbutan-2-one oxime (Pinacolone oxime) |

| Key Reagents | Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) |

| Transformation | One-pot deoximation and subsequent dibromination |

| Key Intermediate | 3,3-Dimethylbutan-2-one (Pinacolone) |

| Regioselectivity Driver | Steric hindrance from the tert-butyl group |

| Final Product | 1,1-Dibromo-3,3-dimethylbutan-2-one |

Enolate Chemistry and Transformations

Enolates are highly reactive intermediates derived from carbonyl compounds, and their chemistry is fundamental to many carbon-carbon bond-forming reactions. The presence of two bromine atoms on the α-carbon of 1,1-dibromo-3,3-dimethylbutan-2-one significantly influences its enolate chemistry.

The formation of metal enolates from α-halo carbonyl compounds can be achieved through a process known as reductive enolate formation. In the case of 1,1-dibromo-3,3-dimethylbutan-2-one, a zinc enolate can be generated in a manner analogous to the Reformatsky reaction. masterorganicchemistry.comresearchgate.net This involves the reaction of the dibromo ketone with metallic zinc. The zinc inserts into one of the carbon-bromine bonds to form an organozinc intermediate, which is a zinc enolate.

The resulting enolate is stabilized by resonance, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This delocalization is a key factor in the stability and reactivity of the enolate. The structure of the zinc enolate can exist in either a C-metalated or O-metalated form, and the predominant form can depend on the specific reaction conditions and the substrate. researchgate.net

Enolates are potent nucleophiles, with the electron density being highest at the α-carbon, making it the primary site of reaction with electrophiles. masterorganicchemistry.com The zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one is no exception. Its nucleophilic character allows it to participate in a variety of chemical transformations, including alkylation and addition to carbonyl compounds. However, a particularly interesting aspect of its reactivity is its use in cyclopropanation reactions, where it effectively acts as a carbene equivalent after the initial nucleophilic attack and subsequent elimination of a bromide ion.

Cyclopropanation Reactions

Cyclopropane (B1198618) rings are important structural motifs found in many natural products and biologically active molecules. The construction of these three-membered rings is a significant goal in organic synthesis. The zinc enolate of 1,1-dibromo-3,3-dimethylbutan-2-one has been shown to be an effective reagent for the cyclopropanation of certain olefins.

The cyclopropanation of electron-deficient olefins can be a challenging transformation. rochester.edu The zinc enolate of 1,1-dibromo-3,3-dimethylbutan-2-one provides a pathway to achieve this. The reaction mechanism is believed to proceed via a formal [1+2] cycloaddition. The enolate adds to the electron-deficient double bond, followed by an intramolecular nucleophilic substitution where the oxygen anion displaces the second bromine atom to form the cyclopropane ring.

Research has demonstrated the reaction of the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one with 2-oxochromene-3-carboxamides. documentsdelivered.com This reaction leads to the formation of cyclopropa[c]chromene derivatives. The reaction proceeds stereoselectively, yielding specific isomers of the cyclopropane products.

| Reactant A | Reactant B (Chromene Derivative) | Product |

|---|---|---|

| Zinc enolate of 1,1-dibromo-3,3-dimethylbutan-2-one | N-Aryl-2-oxochromene-3-carboxamides | Derivatives of 1a-(Arylcarbamoyl)-1-(2,2-dimethyl-1-oxopropyl)-1a,7b-dihydrocyclopropa[c]chromen-2-one |

In a similar fashion, zinc enolates derived from related α,α-dibromo ketones have been reacted with alkyl 3-oxo-3H-benzo[f]chromene-2-carboxylates. researchgate.net These reactions result in the formation of polycyclic cyclopropane derivatives. A key finding from these studies is that the reaction often proceeds with high stereoselectivity, yielding a single geometric isomer of the product. researchgate.net The reaction of the zinc enolate of 1,1-dibromo-3,3-dimethylbutan-2-one with benzo[f]chromene-2-carboxamides is expected to follow a similar reactive pathway, affording complex spiro-cyclopropane structures.

| Reactant A (Enolate Source) | Reactant B (Benzo[f]chromene Derivative) | Product Type | Key Observation |

|---|---|---|---|

| Zinc enolate of substituted 1-aryl-2,2-dibromobutanones | Alkyl 3-oxo-3H-benzo[f]chromene-2-carboxylates | Alkyl 1-aroyl-1-ethyl-2-oxo-1,9c-dihydro-3-oxacyclopropa[c]phenanthrene-1a-carboxylate | Formation of a single geometric isomer. researchgate.net |

Intermolecular Cyclopropanation with Electron-Deficient Olefins

Cyclopropanation with Cyano-Substituted Alkenes

The reaction of dibromo ketones with alkenes to form cyclopropanes is a valuable method for constructing three-membered rings. While specific studies on 1,4-dibromo-3,3-dimethylbutan-2-one are not extensively documented, its reactivity can be inferred from established methods for cyclopropanation using related halo-compounds. The reaction with cyano-substituted alkenes, which are electron-poor, is typically facilitated by a base or a metal catalyst.

In a base-mediated pathway, deprotonation of an α-carbon is often the initial step, though for a 1,4-dibromo ketone without α-hydrogens like the subject compound, alternative mechanisms are necessary. A more analogous approach involves the use of haloforms (like bromoform (B151600), CHBr₃) with a strong base to generate a dihalocarbene, which then adds to the alkene. masterorganicchemistry.com Another powerful strategy involves metal-catalyzed reactions. For instance, chromium and cobalt complexes have been successfully employed to catalyze the cyclopropanation of various alkenes with bromoform or diazo reagents. nih.govnih.gov Ruthenium porphyrin complexes have also been shown to be effective catalysts for the asymmetric cyclopropanation of dienes with cyano-diazoacetates, yielding highly enantio-enriched vinylcyclopropanes. bohrium.com These methods highlight potential pathways for reacting this compound with cyano-substituted alkenes, likely proceeding through a metal-carbene or carbenoid intermediate.

Table 1: Representative Cyclopropanation Reactions with Cyano-Activated Substrates

| Catalyst/Reagent | Alkene | Carbene Source | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| [Co(P3)] | Styrene | Benzaldehyde tosylhydrazone | 1,2-diphenylcyclopropane | 78 | nih.gov |

| (S,R)-cmcpor-RuCO | 1,3-Butadiene | tert-Butyl 2-cyano-2-diazoacetate | Substituted vinylcyclopropane | up to 97 | bohrium.com |

Mechanistic Pathways of Cyclopropane Ring Formation

The formation of a cyclopropane ring from a dibromo ketone and an alkene can proceed through several mechanistic pathways, the favorability of which depends on the reaction conditions and the specific structure of the ketone.

The addition of carbenes or carbenoids to alkenes is a common method for cyclopropanation and is known to be stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. masterorganicchemistry.comwikipedia.org This stereospecificity suggests a concerted mechanism where the carbene adds to the double bond in a single step. masterorganicchemistry.comutdallas.edu The reaction can be initiated photochemically from diazo compounds or by α-elimination from a haloform using a strong base. masterorganicchemistry.com

Proposed Reaction Intermediates

Several reactive intermediates can be proposed in cyclopropanation reactions involving dihaloketones or their analogs.

Metal-Carbene Complexes: In metal-catalyzed reactions, an organometallic species is often the key intermediate. For example, chromium(II) can react with bromoform to generate a (dibromomethyl)chromium(III) species, which then forms a (bromomethylidene)chromium(III) intermediate that acts as the cyclopropanating agent. nih.gov Similarly, cobalt(II) complexes can activate diazo reagents to form cobalt(III)-carbene radicals. nih.gov These metallo-carbenoids are generally more selective than free carbenes.

Free Carbenes: In the absence of a metal, treatment with a strong base can induce α-elimination to form a free carbene, such as dibromocarbene from bromoform. masterorganicchemistry.com For this compound, a Favorskii-type rearrangement could potentially lead to a cyclopropanone (B1606653) intermediate, which is a known precursor for other cyclic systems, although direct carbene formation from this specific substrate is less straightforward without α-hydrogens.

Ylides: In related reactions like the Johnson-Corey-Chaykovsky reaction, sulfur ylides are used to deliver a methylene (B1212753) group to an electron-poor alkene, such as an α,β-unsaturated carbonyl compound, to form a cyclopropane. wikipedia.org

Role of the Dibromo Ketone Structure in Ring Closure

The structure of this compound plays a critical role in its reactivity.

Electronic Effects: The electron-withdrawing carbonyl group increases the acidity of α-hydrogens, facilitating base-mediated reactions. However, in this specific molecule, there are no α-hydrogens. The bromine atoms are excellent leaving groups and also exert a strong electron-withdrawing inductive effect.

Steric Effects: The bulky tert-butyl group adjacent to the carbonyl function sterically hinders the approach of nucleophiles to both the carbonyl carbon and the adjacent α-carbon (C4). This steric hindrance can significantly influence the competition between different reaction pathways, such as S_N2 substitution versus elimination.

Ring Strain: The formation of a three-membered cyclopropane ring introduces significant ring strain (approximately 27 kcal/mol). masterorganicchemistry.commasterorganicchemistry.com This strain is a thermodynamic barrier but is overcome by the exergonic nature of the bond-forming steps. The inherent strain in the resulting cyclopropane can also be harnessed for subsequent ring-opening reactions. nih.gov

In base-induced intramolecular cyclization, a carbanion formed at one carbon can displace a halide on another in a 3-exo-trig cyclization. wikipedia.org For this compound, a reaction with an alkene under reducing conditions (e.g., with a metal like zinc, similar to a Simmons-Smith type reaction) could be a plausible pathway to a pivaloyl-substituted cyclopropane.

Nucleophilic Substitution Reactions at Brominated Carbons

The brominated carbons in this compound are electrophilic sites susceptible to nucleophilic attack. Both the C1 and C4 positions can undergo substitution, though their reactivity differs.

C1 (α-bromomethyl carbon): This is a primary carbon, which would typically favor an S_N2 mechanism. The adjacent carbonyl group can potentially stabilize the transition state.

C4 (α-bromoneopentyl carbon): This carbon is also primary, but it is part of a neopentyl-like structure due to the adjacent quaternary carbon (C3). S_N2 reactions at neopentyl-type centers are notoriously slow due to severe steric hindrance. byjus.com Therefore, nucleophilic substitution at C4 is expected to be significantly more difficult than at C1.

An S_N1 mechanism is unlikely at either position due to the instability of the resulting primary carbocations. learncbse.in Strong nucleophiles in polar aprotic solvents would favor S_N2 displacement, primarily at the less hindered C1 position.

Table 2: Plausible Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Expected Major Product (at C1) | Reaction Type |

|---|---|---|

| OH⁻ (aq) | 1-bromo-4-hydroxy-3,3-dimethylbutan-2-one | S_N2 |

| CN⁻ | 1-bromo-4-cyano-3,3-dimethylbutan-2-one | S_N2 |

| RO⁻ | 1-bromo-4-alkoxy-3,3-dimethylbutan-2-one | S_N2 |

Elimination Reactions and Formation of Unsaturated Systems

Elimination reactions, particularly dehydrobromination, offer a route to unsaturated compounds. For an elimination reaction to occur, a proton on a carbon adjacent to the carbon bearing the leaving group (a β-hydrogen) is required. In this compound, C1 has no β-hydrogens, and C4 has no hydrogens on the adjacent C3. Therefore, a standard E1 or E2 dehydrobromination is not possible.

However, other elimination pathways can lead to unsaturated systems.

Reductive Elimination: Treatment with a reducing agent, such as zinc dust, could lead to the formation of a cyclopropanone derivative via intramolecular coupling, which could then rearrange or eliminate to form an unsaturated ketone.

Double Elimination from a Substituted Product: If a nucleophilic substitution first occurs to introduce a group with β-hydrogens, a subsequent elimination could be possible.

Favorskii-type Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. For this compound, this could theoretically lead to the formation of a cyclopropanone intermediate, which upon ring opening could yield an unsaturated carboxylic acid derivative. This pathway is a known reaction for α,α'-dihaloketones. wikipedia.org

Alternatively, elimination of two bromine atoms can occur. For instance, reaction of 1,2-dibromoalkanes with a base can lead to vinyl bromides. ualberta.ca A similar process with this compound under specific conditions might lead to the formation of a conjugated unsaturated ketone, although this would require a more complex rearrangement. The formation of 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene (B117154) from the elimination of 3-bromo-2,2-dimethylbutane (B1528390) illustrates how steric hindrance can direct the formation of different unsaturated products. ualberta.ca

Stereochemical Control in Transformations Involving 1,1 Dibromo 3,3 Dimethylbutan 2 One

Diastereoselective Outcomes in Cyclopropanation Reactions

Research has demonstrated that 1,1-dibromo-3,3-dimethylbutan-2-one can be effectively utilized in the diastereoselective synthesis of highly substituted cyclopropanes. A notable example is its reaction with α,β-unsaturated Fischer carbene complexes, which proceeds via a Michael addition-initiated ring closure (MIRC) mechanism. This methodology has been shown to produce tetrasubstituted cyclopropanes with a high degree of diastereoselectivity. researchgate.net

In a study by Tobrman et al., the reaction of the lithium enolate of 1,1-dibromo-3,3-dimethylbutan-2-one with various α,β-unsaturated Fischer carbene complexes consistently yielded the corresponding cyclopropane (B1198618) products with diastereomeric ratios (dr) of ≥ 98:2. researchgate.net This high level of stereocontrol is a significant feature of this transformation, allowing for the predictable synthesis of a specific diastereomer.

The scope of this diastereoselective cyclopropanation has been explored with a range of α,β-unsaturated Fischer carbene complexes, demonstrating the robustness of this method. The following interactive table summarizes the diastereoselective outcomes for the reaction of 1,1-dibromo-3,3-dimethylbutan-2-one with different carbene complexes.

Factors Influencing Stereochemical Purity of Products

The high diastereoselectivity observed in the cyclopropanation reactions of 1,1-dibromo-3,3-dimethylbutan-2-one is a direct consequence of the reaction mechanism and the steric and electronic factors at play in the transition states. The proposed pathway involves the formation of a lithium enolate from the α,α-dibromoketone, which then undergoes a conjugate addition to the α,β-unsaturated Fischer carbene complex. researchgate.net This Michael addition step is followed by an intramolecular nucleophilic substitution (ring closure), where one of the bromine atoms is displaced by the resulting enolate to form the cyclopropane ring.

The stereochemical purity of the final product is primarily determined during the initial Michael addition. The facial selectivity of the attack of the enolate on the Fischer carbene complex dictates the relative stereochemistry of the newly formed stereocenters. The bulky tert-butyl group on the 1,1-dibromo-3,3-dimethylbutan-2-one plays a crucial role in directing the approach of the electrophile, leading to the preferential formation of one diastereomer.

Furthermore, the geometry of the enolate intermediate is critical. Under the reaction conditions, the formation of a specific enolate isomer (E or Z) can influence the stereochemical outcome. The subsequent intramolecular cyclization is a 3-exo-tet reaction, which proceeds in a stereospecific manner, thus preserving the stereochemistry established in the Michael addition step. The rigidity of the transition state leading to the cyclopropane ring, influenced by the metal-carbene moiety, also contributes to the high fidelity of the stereochemical transfer.

Enantioselective Approaches (if applicable from broader context)

While the aforementioned studies have focused on diastereoselective synthesis, the development of enantioselective methods for the synthesis of chiral cyclopropanes is a significant area of research. In the broader context of Michael-initiated ring closure (MIRC) reactions, several strategies have been developed to achieve enantioselectivity, which could potentially be applied to substrates like 1,1-dibromo-3,3-dimethylbutan-2-one.

One common approach is the use of chiral phase-transfer catalysts . These catalysts can form a chiral ion pair with the enolate of the nucleophile, thereby creating a chiral environment that directs the Michael addition to one face of the acceptor, leading to an enantiomeric excess in the product. For instance, cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been successfully employed as phase-transfer catalysts in the asymmetric cyclopropanation of chalcones with bromomalonates. nih.gov

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, camphor-derived chiral auxiliaries have been used to achieve highly diastereoselective Simmons-Smith cyclopropanation of α,β-unsaturated acetals. rsc.org

While specific examples of enantioselective cyclopropanation using 1,1-dibromo-3,3-dimethylbutan-2-one are not extensively reported, these general methodologies for asymmetric MIRC reactions provide a conceptual framework for the future development of enantioselective syntheses of chiral cyclopropanes derived from this versatile building block.

Advanced Applications in Organic Synthesis and Retrosynthetic Analysis

Construction of Complex Molecular Architectures

The strategic placement of two electrophilic centers and a ketone functionality within a compact framework makes 1,4-dibromo-3,3-dimethylbutan-2-one an ideal precursor for the synthesis of various cyclic structures. Its utility extends to the formation of spirocycles, fused polycycles, macrocycles, and a variety of heterocyclic systems.

Synthesis of Spirocyclic and Fused Polycyclic Systems

While direct, documented examples of this compound in the synthesis of spirocyclic and fused polycyclic systems are not extensively reported in the literature, the known reactivity of α,α'-dihaloketones provides a strong basis for its potential in this area. The general strategy involves the reaction of the dibromoketone with difunctional nucleophiles, leading to a cascade of cyclization reactions.

For instance, the reaction of a similar α,α'-dibromoketone with a cyclic 1,3-dicarbonyl compound in the presence of a base could potentially lead to the formation of a spirocyclic system. The initial nucleophilic attack from the enolate of the dicarbonyl compound on one of the brominated carbons, followed by an intramolecular cyclization, would generate the spirocyclic core.

The construction of fused polycyclic systems can be envisioned through reactions with appropriate di-nucleophiles that can bridge the two electrophilic sites of the dibromoketone. For example, reaction with a di-enolate could lead to the formation of a new carbocyclic ring fused to the original backbone. The gem-dimethyl group on the C3 position of this compound can provide conformational rigidity and influence the stereochemical outcome of such cyclizations.

Table 1: Potential Reactions for Spirocycle and Fused Polycycle Synthesis

| Reactant | Potential Product Type | Reaction Conditions |

|---|---|---|

| Cyclic 1,3-dicarbonyl compound | Spirocyclic dione | Base-mediated |

| Acyclic di-enolate | Fused bicyclic system | Base-mediated |

| o-Phenylenediamine | Fused benzodiazepine (B76468) derivative | Acid or base catalysis |

Building Blocks for Macrocycles and Heterocycles

The synthesis of macrocycles using this compound as a building block represents a significant challenge and opportunity. High-dilution conditions would be necessary to favor intramolecular cyclization over intermolecular polymerization when reacting with long-chain dinucleophiles. The resulting macrocyclic ketones could possess unique conformational properties due to the incorporated gem-dimethyl group.

The application of this compound in the synthesis of heterocycles is more established, drawing from the well-documented reactivity of α-haloketones. researchgate.net These reactions typically involve condensation with a variety of heteroatom-containing nucleophiles.

Furans: The Paal-Knorr furan (B31954) synthesis, which traditionally uses 1,4-dicarbonyl compounds, can be adapted. wikipedia.org While not a direct 1,4-dicarbonyl, the dibromoketone can be converted in situ to a reactive intermediate that cyclizes with a suitable oxygen source.

Pyrroles: Reaction with primary amines or ammonia (B1221849) can lead to the formation of substituted pyrroles. beilstein-journals.orgnih.govmdpi.comresearchgate.net The initial double nucleophilic substitution, followed by cyclization and dehydration, yields the aromatic pyrrole (B145914) ring.

Thiophenes: The use of sulfur-containing nucleophiles, such as sodium sulfide (B99878) or Lawesson's reagent, allows for the synthesis of thiophenes. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a thioketone intermediate which then cyclizes.

Table 2: Heterocycle Synthesis from this compound

| Heterocycle | Reagent | General Reaction |

|---|---|---|

| Furan | (Hypothetical) Hydrolysis/Cyclization | Acid/Base catalysis |

| Pyrrole | Primary Amine (R-NH₂) | Condensation |

| Thiophene | Sodium Sulfide (Na₂S) | Condensation |

Strategic Role as a Synthon in Retrosynthesis

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules by breaking them down into simpler, commercially available precursors. ajrconline.orgrsc.orgresearchgate.netresearchgate.netamazonaws.com In this context, this compound serves as a valuable C4-dianionic or C4-dielectrophilic synthon, depending on the disconnection strategy.

Disconnections and Functional Group Interconversions for Target Molecules

When analyzing a target molecule, the presence of a structural fragment that can be traced back to this compound allows for a key disconnection. For instance, a five-membered heterocyclic ring (furan, pyrrole, thiophene) bearing specific substituents can be disconnected to the dibromoketone and the corresponding heteroatom nucleophile.

Functional group interconversions (FGIs) are often employed in conjunction with disconnections. A 1,4-dicarbonyl moiety within a target molecule, for example, can be retrosynthetically derived from the dibromoketone via an FGI where the bromine atoms are conceptually replaced by hydroxyl groups, which are then oxidized.

The Favorskii rearrangement is another important transformation to consider in the retrosynthetic analysis of molecules containing carboxylic acid derivatives. wikipedia.org While typically associated with α-monohaloketones, α,α'-dihaloketones can also undergo related transformations, potentially leading to α,β-unsaturated carboxylic acid derivatives.

Multi-Step Synthesis Design Incorporating Dibromoketone Chemistry

The incorporation of this compound into a multi-step synthesis provides a strategic entry point for introducing a four-carbon unit with versatile handles for further elaboration. flinders.edu.ausyrris.jp A synthetic plan might involve an initial step of forming a heterocyclic core using the dibromoketone, followed by further functionalization of the heterocycle or the side chains.

For example, in the total synthesis of a complex natural product containing a substituted pyrrole ring, a retrosynthetic approach might identify this compound as a key starting material. The forward synthesis would then involve the construction of the pyrrole ring early in the sequence, followed by a series of reactions to build the remainder of the molecule. The gem-dimethyl group can act as a stereochemical control element or simply as a structural feature of the final target.

The ability to perform sequential or one-pot reactions starting from this dibromoketone further enhances its utility in streamlining complex synthetic sequences. For instance, the formation of a heterocyclic ring could be immediately followed by a cross-coupling reaction to introduce additional complexity in a single synthetic operation.

Catalytic Aspects of 1,1 Dibromo 3,3 Dimethylbutan 2 One Transformations

Role of Zinc in Enolate Chemistry

The generation of enolates from α-halo ketones is a fundamental strategy for the formation of carbon-carbon bonds. In the case of 1,1-dibromo-3,3-dimethylbutan-2-one, the use of zinc metal is a key method for the formation of a zinc enolate intermediate. This reactive species is central to a variety of subsequent chemical transformations.

The reaction of 1,1-dibromo-3,3-dimethylbutan-2-one with activated zinc dust leads to the formation of a zinc enolate. This process is analogous to the well-known Reformatsky reaction. The resulting zinc enolate is a nucleophilic species that can react with a range of electrophiles.

A notable application of this chemistry is the reaction of the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one with various Michael acceptors. For instance, its reaction with 3-aryl-2-cyanopropenoic acid amides and esters, as well as 2-oxochromene-3-carboxamides, has been reported. youtube.com This reaction proceeds via a Michael addition pathway, where the zinc enolate adds to the activated double bond of the acceptor molecule. The subsequent intramolecular cyclization of the initial adduct leads to the formation of highly functionalized carbocyclic and heterocyclic systems. youtube.com

The use of zinc is advantageous as it allows for the controlled generation of the enolate in the presence of electrophilic functional groups that might not be compatible with more reactive organometallic reagents like Grignard or organolithium reagents. The oxophilic nature of zinc also plays a role in activating the carbonyl group of the electrophile, thus facilitating the carbon-carbon bond formation.

Table 1: Reactions of the Zinc Enolate of 1,1-Dibromo-3,3-dimethylbutan-2-one

| Electrophile | Product Type | Reference |

| 3-Aryl-2-cyanopropenoic acid amides | Functionalized carbocycles | youtube.com |

| 3-Aryl-2-cyanopropenoic acid esters | Functionalized carbocycles | youtube.com |

| 2-Oxochromene-3-carboxamides | Functionalized heterocycles | youtube.com |

Phase-Transfer Catalysis in Enhancing Reaction Efficiency

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology is particularly relevant for reactions involving anionic nucleophiles and organic substrates that are insoluble in water. In the context of 1,1-dibromo-3,3-dimethylbutan-2-one, PTC can be instrumental in enhancing the efficiency of reactions that involve its deprotonation to form an enolate or other reactive intermediates.

While specific literature detailing PTC applications for 1,1-dibromo-3,3-dimethylbutan-2-one is not abundant, the principles of PTC are broadly applicable to α,α-dihalo ketones. The general mechanism involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports an aqueous-soluble anion (e.g., hydroxide (B78521) or another base) into the organic phase containing the dibromo ketone. This facilitates the deprotonation of the ketone to generate a carbanion or enolate, which can then react with an electrophile.

The advantages of using PTC in such transformations include:

Milder Reaction Conditions: PTC can often enable reactions to occur at lower temperatures and with weaker bases compared to homogeneous reactions.

Increased Reaction Rates: By efficiently bringing the reactants together, PTC can significantly accelerate reaction rates.

Improved Yields and Selectivity: By minimizing side reactions that can occur under harsh conditions, PTC can lead to higher yields and better selectivity of the desired product.

Use of Inexpensive Reagents: PTC allows for the use of inexpensive and readily available inorganic bases.

Simplified Work-up Procedures: The catalyst is used in small amounts and can often be easily separated from the product.

For instance, the generation of a dihalocarbene from a haloform and a base is a classic example of a reaction that is often carried out under phase-transfer conditions. Similarly, the α-elimination reactions of gem-dihalides can be promoted by strong bases under PTC conditions to generate carbenes.

Table 2: Potential Applications of Phase-Transfer Catalysis with 1,1-Dibromo-3,3-dimethylbutan-2-one

| Reaction Type | Role of PTC | Potential Catalyst |

| Enolate formation | Transport of base to organic phase | Quaternary ammonium salts (e.g., TBAB) |

| Carbene generation | Facilitate α-elimination | Quaternary phosphonium salts |

| Nucleophilic substitution | Transport of nucleophile to organic phase | Crown ethers |

Emerging Catalytic Systems for Dibromoketone Reactivity

The development of novel catalytic systems to control the reactivity of gem-dibromo ketones like 1,1-dibromo-3,3-dimethylbutan-2-one is an active area of research. These emerging systems aim to provide greater control over stereoselectivity, expand the scope of possible transformations, and promote more environmentally benign reaction conditions.

One area of significant interest is the use of transition metal catalysis . Palladium-catalyzed cross-coupling reactions, for example, have been successfully applied to 1,1-dibromo-1-alkenes for the synthesis of tetrasubstituted alkenes. researchgate.net While not directly involving a ketone, this chemistry highlights the potential for transition metals to activate the carbon-bromine bonds in 1,1-dibromo-3,3-dimethylbutan-2-one for various coupling reactions. For instance, catalytic debromination or reductive coupling reactions could be envisioned.

Asymmetric catalysis represents another frontier. Chiral catalysts can be employed to control the stereochemical outcome of reactions involving prochiral intermediates derived from 1,1-dibromo-3,3-dimethylbutan-2-one. For example, the development of chiral phase-transfer catalysts has enabled highly enantioselective epoxidations of α,β-unsaturated ketones. organic-chemistry.org Similar strategies could potentially be adapted for asymmetric transformations of the enolate or other intermediates generated from 1,1-dibromo-3,3-dimethylbutan-2-one. Asymmetric transfer hydrogenation, a green and practical method for producing chiral alcohols, is another promising avenue that has seen significant advancements with the development of highly active and selective catalytic systems. liv.ac.uk

Furthermore, organocatalysis offers a metal-free alternative for activating gem-dibromo compounds. For example, thiourea-based bifunctional catalysts have been shown to be effective in promoting asymmetric annulation reactions. nih.gov Such catalysts could potentially be employed to activate 1,1-dibromo-3,3-dimethylbutan-2-one towards nucleophilic attack or to control the stereochemistry of subsequent reactions.

Finally, the use of specific brominating agents that can also act as catalysts or be part of a catalytic cycle is an emerging area. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used as a bromine source for the dibromination of alkenes under catalyst-free conditions, proceeding through a proposed bromine radical pathway. organic-chemistry.org Understanding the fundamental reactivity of such systems could inspire new catalytic transformations for compounds like 1,1-dibromo-3,3-dimethylbutan-2-one.

Table 3: Emerging Catalytic Strategies for Dibromoketone Transformations

| Catalytic Approach | Potential Transformation | Key Features |

| Transition Metal Catalysis (e.g., Palladium) | Cross-coupling, Reductive coupling | Activation of C-Br bonds, C-C bond formation |

| Asymmetric Catalysis | Enantioselective alkylation, reduction | Stereochemical control, synthesis of chiral molecules |

| Organocatalysis (e.g., Thioureas) | Asymmetric annulation, Michael additions | Metal-free, mild conditions |

| Radical-based Catalysis | Selective bromination/debromination | Alternative reaction pathways |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic landscape of a molecule. For 1,4-dibromo-3,3-dimethylbutan-2-one, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density, which are fundamental to its reactivity.

The presence of two bromine atoms and a carbonyl group significantly influences the electronic structure. The electronegative oxygen and bromine atoms create partial positive charges on the carbonyl carbon (C2) and the α-carbons (C1 and C4), making them susceptible to nucleophilic attack. The bulky tert-butyl group at the C3 position introduces significant steric hindrance, which can modulate the accessibility of these electrophilic centers.

Illustrative Predicted Data for this compound

The following table presents hypothetical but plausible geometric and electronic data for this compound, derived from theoretical principles and comparison with similar molecules. These values serve as a predictive guide to the molecule's structure and reactivity.

| Parameter | Predicted Value | Significance |

| Bond Lengths (Å) | ||

| C=O | 1.22 | Typical double bond character, indicating a strong and polarized bond. |

| C2-C3 | 1.54 | Standard single bond length, slightly elongated due to steric repulsion from the tert-butyl group. |

| C1-Br | 1.95 | Polar covalent bond, susceptible to cleavage in nucleophilic substitution reactions. |

| C4-Br | 1.95 | Similar to the C1-Br bond, highlighting the symmetrical nature of the di-substitution. |

| Bond Angles (°) | ||

| Br-C1-C2 | 112 | The angle is likely slightly larger than the ideal tetrahedral angle due to the steric bulk of the bromine atom. |

| C1-C2-C3 | 118 | The presence of the bulky tert-butyl group is expected to compress this angle slightly from the ideal 120° of an sp² carbon. |

| Mulliken Atomic Charges | ||

| O (carbonyl) | -0.55 | High negative charge, indicating its role as a primary site for protonation or coordination with Lewis acids. |

| C2 (carbonyl) | +0.45 | Significant positive charge, making it a primary electrophilic center for nucleophilic attack. |

| C1/C4 | +0.15 | Partial positive charge due to the inductive effect of the adjacent bromine and carbonyl groups, marking them as secondary electrophilic sites. |

| Br | -0.10 | Negative charge, consistent with its electronegativity and its potential to act as a leaving group. |

These values are illustrative and would require specific DFT calculations for precise determination.

The reactivity of this compound is largely dictated by the interplay of these electronic and steric factors. The electrophilic nature of the carbonyl carbon and the α-carbons suggests that this molecule will readily participate in nucleophilic addition and substitution reactions.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is instrumental in mapping the energy landscape of a chemical reaction, identifying intermediates, and characterizing the transition states that connect them. For this compound, several reaction pathways can be computationally explored.

One of the most significant reactions for α-haloketones is the Favorskii rearrangement , which typically occurs in the presence of a base. wikipedia.org The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org In the case of this compound, the reaction with a base like hydroxide (B78521) would likely initiate by abstraction of a proton from the C1 or C4 position, followed by intramolecular nucleophilic attack to displace the other bromide and form a highly strained bicyclic intermediate. Subsequent attack of the nucleophile on the carbonyl carbon of this intermediate would lead to the ring-opened product. Computational modeling can determine the activation energies for each step of this pathway, providing insight into the reaction's feasibility and rate.

Another important reaction class is nucleophilic substitution . up.ac.za The presence of two bromine atoms offers the possibility of single or double substitution. Computational studies on simpler α-haloketones have shown that the reaction can proceed through an SN2 mechanism. up.ac.za However, the significant steric hindrance from the tert-butyl group in this compound would likely disfavor a traditional backside SN2 attack at the C1 or C4 positions. Alternative mechanisms, possibly involving initial nucleophilic addition to the carbonyl group followed by intramolecular displacement, could be investigated using molecular modeling.

Transition state calculations for these reactions would reveal the geometry of the highest energy point along the reaction coordinate. For an SN2 reaction, this would involve a pentacoordinate carbon center. For the Favorskii rearrangement, the transition state for the cyclopropanone formation would be of particular interest. The calculated energy of these transition states is crucial for predicting the reaction kinetics.

Prediction of Regio- and Stereoselectivity in Complex Reactions

When a molecule has multiple reactive sites, predicting where a reaction will occur (regioselectivity) and the spatial arrangement of the products (stereoselectivity) is a key challenge. Computational chemistry has become an increasingly reliable tool for these predictions. rsc.org

For this compound, regioselectivity is a pertinent question in reactions with nucleophiles. Will the nucleophile attack the carbonyl carbon (C2) or one of the α-carbons (C1 or C4)? The relative activation energies for these competing pathways can be calculated. It is plausible that attack at the less sterically hindered carbonyl carbon is kinetically favored, at least in the initial step.

Stereoselectivity becomes a factor if a chiral center is formed during a reaction. For instance, if a nucleophile attacks the carbonyl carbon, the resulting tetrahedral intermediate will have a new stereocenter at C2. If the attacking nucleophile or other reagents are chiral, the transition states leading to the different stereoisomers will have different energies, resulting in a preference for one stereoisomer over the other. Computational models can be used to calculate the energies of these diastereomeric transition states and thus predict the diastereomeric ratio of the products. rsc.org

Furthermore, in reactions like the Favorskii rearrangement, the stereochemistry of the starting material can influence the stereochemistry of the product. While this compound itself is achiral, its reactions can lead to chiral products. Theoretical modeling can trace the stereochemical course of such transformations.

Analytical Methodologies for Mechanistic and Structural Elucidation

The thorough characterization of chemical compounds and the reactions that produce them relies on a suite of powerful analytical techniques. For a molecule such as 1,4-dibromo-3,3-dimethylbutan-2-one, these methods are indispensable for confirming its structure, determining its purity, and understanding its formation. The primary techniques employed for these purposes are spectroscopic and chromatographic.

Future Directions and Research Opportunities

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of α-haloketones is well-documented, the unique substitution pattern of 1,4-dibromo-3,3-dimethylbutan-2-one invites the exploration of less conventional reaction pathways. The steric hindrance imposed by the tert-butyl group could play a crucial role in directing reaction outcomes.

Future research could focus on:

Rearrangement Reactions: The steric strain inherent in this molecule may facilitate novel skeletal rearrangements under specific conditions. For instance, the Favorskii rearrangement, typically observed with α-haloketones, could exhibit unusual selectivity or lead to unexpected cage-like or spirocyclic products due to the bulky tert-butyl group. rsc.org Investigating this compound's behavior under various basic conditions could unveil new synthetic routes to carbocyclic and heterocyclic systems.

Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions is an intriguing area for investigation. While not a typical diene or dienophile, its derivatives, such as those formed in situ, could engage in [4+2], [2+2], or other cycloaddition pathways. youtube.com For example, dehydrobromination could generate a reactive intermediate capable of undergoing Diels-Alder-type reactions, leading to highly functionalized cyclic ketones.

Radical-Mediated Transformations: The carbon-bromine bonds in this molecule could be homolytically cleaved under photochemical or radical-initiating conditions to generate radical intermediates. The subsequent reactivity of these radicals, influenced by the adjacent carbonyl and tert-butyl groups, could be harnessed for novel carbon-carbon and carbon-heteroatom bond formations.

Development of Asymmetric Syntheses Utilizing Dibromoketone Intermediates

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While the parent molecule, this compound, is achiral, it serves as a valuable precursor for generating chiral molecules through asymmetric transformations.

Key research opportunities include:

Organocatalytic Asymmetric Reactions: The field of organocatalysis has provided powerful tools for asymmetric synthesis. researchgate.netnih.govrsc.org Chiral amines or other organocatalysts could be employed to mediate the enantioselective addition of nucleophiles to the carbonyl group or to facilitate stereoselective substitutions at the α- and α'-positions. This could lead to the synthesis of chiral building blocks with multiple stereocenters.

Transition-Metal Catalyzed Asymmetric Cross-Coupling: Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis. nih.gov Developing stereospecific cross-coupling methods using enantioenriched organometallic reagents with this compound would allow for the controlled introduction of various substituents, leading to a diverse array of chiral products.

Chiral Auxiliary-Mediated Syntheses: The temporary attachment of a chiral auxiliary to the dibromoketone could be used to direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. This approach has proven effective in a wide range of asymmetric syntheses.

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry are becoming increasingly important in chemical synthesis. libretexts.orgresearchgate.netessentialchemicalindustry.org Applying these concepts to reactions involving this compound can lead to safer, more efficient, and environmentally friendly processes.

Future research in this area should aim to:

Develop Continuous Flow Processes: Many reactions involving reactive intermediates, such as those derived from dihaloketones, can be performed more safely and with better control in continuous flow reactors. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and minimized byproduct formation.

Enhance Atom Economy: The design of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key tenet of green chemistry. researchgate.net Research should focus on developing reactions, such as cycloadditions or tandem reactions, that proceed with high atom economy, thereby reducing waste.

Utilize Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as water or bio-derived solvents, for reactions involving this compound is a crucial step towards more sustainable chemical processes. rsc.org Furthermore, the development of recyclable catalysts, including solid-supported catalysts or organocatalysts, can significantly reduce the environmental impact of a synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dibromo-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via bromination of 3,3-dimethylbutan-2-one. Electrophilic bromination using bromine (Br₂) or HBr in the presence of Lewis acids (e.g., AlCl₃) is a common approach. Optimization involves adjusting solvent polarity (e.g., dichloromethane for controlled reactivity), temperature (0–25°C to minimize side reactions), and stoichiometric excess of bromine. Kinetic studies suggest that steric hindrance from the 3,3-dimethyl groups may slow bromination, necessitating longer reaction times or catalytic activation .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : NMR should show distinct signals for methyl groups (δ ~1.2–1.4 ppm) and deshielded carbonyl-adjacent protons (δ ~4.5–5.0 ppm). NMR confirms the ketone (δ ~210 ppm) and quaternary carbons.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity, as demonstrated for structurally similar brominated ketones .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, as seen in related dibromo-diones .

Q. What are the common side reactions during bromination of 3,3-dimethylbutan-2-one, and how can they be mitigated?

- Methodological Answer : Over-bromination or diastereomer formation may occur due to excess Br₂. Mitigation strategies include:

- Stepwise Addition : Incremental bromine addition under inert atmospheres.

- Low-Temperature Quenching : Halting the reaction at 0°C to prevent thermal degradation.

- Chromatographic Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the target compound from byproducts.

Advanced Research Questions

Q. What challenges arise in the single-crystal X-ray diffraction analysis of this compound, and how can SHELX programs address these?

- Methodological Answer : Challenges include crystal twinning, heavy-atom absorption (Br), and disorder. SHELX workflows (e.g., SHELXD for phase solution, SHELXL for refinement) mitigate these:

- Absorption Correction : Empirical methods (SADABS) adjust for Br’s high electron density.

- Twinning Detection : The HOOFT parameter in SHELXL identifies twinned crystals, enabling robust refinement .

- Disorder Modeling : PART instructions in SHELXL resolve methyl group rotational disorder.

Q. How does the steric environment of the 3,3-dimethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The dimethyl groups create steric hindrance, reducing accessibility to the carbonyl carbon. Kinetic studies comparing substituted analogs show:

- Reduced SN2 Reactivity : Bulky substituents disfavor bimolecular mechanisms.

- Enhanced Solvolysis : Polar protic solvents (e.g., ethanol) stabilize carbocation intermediates, favoring SN1 pathways. Computational modeling (DFT) can quantify steric effects using %VBur metrics .

Q. How can researchers resolve contradictions in kinetic data obtained from different bromination methods for this compound?

- Methodological Answer : Contradictions often stem from solvent effects or competing reaction pathways. A triangulated approach is recommended:

- Control Experiments : Replicate conditions (solvent, temperature) across studies.

- Isotopic Labeling : -labeled substrates track regioselectivity via NMR.

- Meta-Analysis : Cross-reference datasets using statistical tools (e.g., ANOVA) to identify outliers, as outlined in methodological rigor frameworks .

Q. What role does this compound play in asymmetric synthesis, and how can its stereochemical outcomes be predicted?

- Methodological Answer : The compound serves as a chiral building block in Grignard reactions. Stereoselectivity arises from:

- Chelation Control : Mg coordination with the carbonyl oxygen directs nucleophile addition.

- Chiral Auxiliaries : Derivatives with enantiopure ligands (e.g., DIPSKEWPHOS) enhance asymmetric induction, as shown in ruthenium-catalyzed systems .

- Predictive Models : Conformational analysis (molecular mechanics) and transition-state modeling (DFT) forecast stereochemical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.